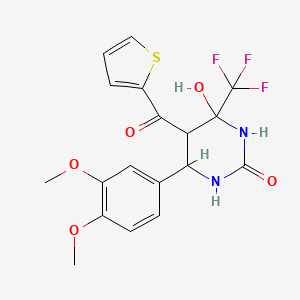

![molecular formula C21H25N5O3S2 B11616298 3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11616298.png)

3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-{(Z)-[3-(2-metoxietil)-4-oxo-2-tio-1,3-tiazolidin-5-ilideno]metil}-7-metil-2-(4-metil-1-piperazinil)-4H-pirido[1,2-a]pirimidin-4-ona es un complejo compuesto orgánico que pertenece a la clase de compuestos heterocíclicos. Este compuesto se caracteriza por su estructura única, que incluye un anillo de tiazolidinona, un núcleo de pirido[1,2-a]pirimidinona y una porción de piperazina. La presencia de estos grupos funcionales hace que este compuesto sea de interés en varios campos de la investigación científica, incluyendo la química medicinal y la síntesis orgánica.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 3-{(Z)-[3-(2-metoxietil)-4-oxo-2-tio-1,3-tiazolidin-5-ilideno]metil}-7-metil-2-(4-metil-1-piperazinil)-4H-pirido[1,2-a]pirimidin-4-ona involucra múltiples pasos, cada uno de los cuales requiere reactivos y condiciones específicas. La ruta sintética general se puede describir de la siguiente manera:

-

Formación del Anillo de Tiazolidinona: : El anillo de tiazolidinona se sintetiza haciendo reaccionar un derivado de tiourea adecuado con una α-halocetona en condiciones básicas. La reacción generalmente se lleva a cabo a temperatura ambiente o a temperaturas ligeramente elevadas.

-

Construcción del Núcleo de Pirido[1,2-a]pirimidinona: : El núcleo de pirido[1,2-a]pirimidinona se forma a través de una reacción de ciclización que involucra un derivado de pirimidina adecuado y un aldehído o cetona apropiados. Este paso a menudo requiere catalizadores ácidos o básicos y temperaturas elevadas.

-

Introducción de la Porción de Piperazina: : La porción de piperazina se introduce a través de una reacción de sustitución nucleofílica, donde un derivado de piperazina adecuado reacciona con un intermedio halogenado. Esta reacción se lleva a cabo típicamente en un solvente orgánico como diclorometano o acetonitrilo.

-

Ensamblaje Final: : El paso final involucra la condensación de los intermediarios de tiazolidinona y pirido[1,2-a]pirimidinona, seguida de la introducción del grupo metoxietil. Este paso puede requerir el uso de una base fuerte como el hidruro de sodio o el terc-butóxido de potasio.

Métodos de Producción Industrial

La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a una escala mayor. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del solvente, es crucial para la síntesis a gran escala.

Análisis De Reacciones Químicas

Tipos de Reacciones

3-{(Z)-[3-(2-metoxietil)-4-oxo-2-tio-1,3-tiazolidin-5-ilideno]metil}-7-metil-2-(4-metil-1-piperazinil)-4H-pirido[1,2-a]pirimidin-4-ona experimenta varios tipos de reacciones químicas, incluyendo:

-

Oxidación: : El compuesto puede experimentar reacciones de oxidación, particularmente en el anillo de tiazolidinona, lo que lleva a la formación de sulfóxidos o sulfonas.

-

Reducción: : Las reacciones de reducción pueden dirigirse a los grupos carbonilo dentro del compuesto, lo que da como resultado la formación de alcoholes o aminas.

-

Sustitución: : El compuesto puede participar en reacciones de sustitución nucleofílica, especialmente en la porción de piperazina, donde los reactivos halogenados pueden introducir nuevos grupos funcionales.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno, ácido m-cloroperbenzoico y permanganato de potasio. Estas reacciones se llevan a cabo típicamente en solventes orgánicos como diclorometano o acetonitrilo.

Reducción: Los agentes reductores como el borohidruro de sodio, el hidruro de aluminio y litio y la hidrogenación catalítica se utilizan comúnmente. Estas reacciones a menudo requieren condiciones anhidras y atmósferas inertes.

Sustitución: Las reacciones de sustitución nucleofílica pueden involucrar reactivos como haluros de alquilo, cloruros de acilo y cloruros de sulfonilo. Estas reacciones se llevan a cabo típicamente en solventes apróticos polares como la dimetilformamida o el dimetilsulfóxido.

Principales Productos Formados

Oxidación: Sulfóxidos, sulfonas

Reducción: Alcoholes, aminas

Sustitución: Derivados alquilados o acilados

Aplicaciones Científicas De Investigación

3-{(Z)-[3-(2-metoxietil)-4-oxo-2-tio-1,3-tiazolidin-5-ilideno]metil}-7-metil-2-(4-metil-1-piperazinil)-4H-pirido[1,2-a]pirimidin-4-ona tiene varias aplicaciones de investigación científica:

Química Medicinal: El compuesto se investiga por su potencial como agente terapéutico, particularmente en el tratamiento del cáncer, enfermedades infecciosas y trastornos neurológicos. Su estructura única le permite interactuar con varios objetivos biológicos, lo que lo convierte en un candidato prometedor para el desarrollo de fármacos.

Síntesis Orgánica: El compuesto sirve como un intermedio valioso en la síntesis de moléculas más complejas. Su reactividad y diversidad de grupos funcionales lo convierten en un bloque de construcción útil en la síntesis orgánica.

Estudios Biológicos: Los investigadores estudian las interacciones del compuesto con enzimas, receptores y otras biomoléculas para comprender su mecanismo de acción y posibles efectos terapéuticos.

Aplicaciones Industriales: Las propiedades únicas del compuesto lo hacen adecuado para su uso en el desarrollo de nuevos materiales, como polímeros y recubrimientos, con características químicas y físicas específicas.

Mecanismo De Acción

El mecanismo de acción de 3-{(Z)-[3-(2-metoxietil)-4-oxo-2-tio-1,3-tiazolidin-5-ilideno]metil}-7-metil-2-(4-metil-1-piperazinil)-4H-pirido[1,2-a]pirimidin-4-ona involucra su interacción con objetivos moleculares y vías específicas:

Objetivos Moleculares: El compuesto puede dirigirse a enzimas, receptores y otras proteínas involucradas en procesos biológicos críticos. Por ejemplo, puede inhibir quinasas o proteasas específicas, lo que lleva a la modulación de vías de señalización.

Vías Involucradas: Los efectos del compuesto en las vías celulares pueden resultar en varios resultados biológicos, como la apoptosis, el arresto del ciclo celular o la modulación de las respuestas inmunitarias. Estos efectos a menudo están mediados por la unión del compuesto a sus objetivos moleculares y la posterior alteración de su actividad.

Comparación Con Compuestos Similares

Compuestos Similares

- 3-{(Z)-[3-(2-hidroxietil)-4-oxo-2-tio-1,3-tiazolidin-5-ilideno]metil}-7-metil-2-(4-metil-1-piperazinil)-4H-pirido[1,2-a]pirimidin-4-ona

- 3-{(Z)-[3-(2-etoxietil)-4-oxo-2-tio-1,3-tiazolidin-5-ilideno]metil}-7-metil-2-(4-metil-1-piperazinil)-4H-pirido[1,2-a]pirimidin-4-ona

- **3-{(Z)-[3-(2-metoxietil)-4-oxo-2-tio-1,3-tiazolidin-5-ilideno]metil}-7-metil-2-(4-etil-1-piperazinil)-4H-pirido[1,2-a]pirimidin-4-ona

Singularidad

La singularidad de 3-{(Z)-[3-(2-metoxietil)-4-oxo-2-tio-1,3-tiazolidin-5-ilideno]metil}-7-metil-2-(4-metil-1-piperazinil)-4H-pirido[1,2-a]pirimidin-4-ona radica en su combinación específica de grupos funcionales y características estructurales. La presencia del grupo metoxietil, junto con las porciones de tiazolidinona y piperazina, imparte propiedades químicas y biológicas únicas al compuesto.

Propiedades

Fórmula molecular |

C21H25N5O3S2 |

|---|---|

Peso molecular |

459.6 g/mol |

Nombre IUPAC |

(5Z)-3-(2-methoxyethyl)-5-[[7-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C21H25N5O3S2/c1-14-4-5-17-22-18(24-8-6-23(2)7-9-24)15(19(27)26(17)13-14)12-16-20(28)25(10-11-29-3)21(30)31-16/h4-5,12-13H,6-11H2,1-3H3/b16-12- |

Clave InChI |

WGPOWVQUTAOCNP-VBKFSLOCSA-N |

SMILES isomérico |

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCOC)N4CCN(CC4)C)C=C1 |

SMILES canónico |

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCOC)N4CCN(CC4)C)C=C1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3'-Ethyl 5'-propan-2-yl 2'-amino-1-(2-methoxy-2-oxoethyl)-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11616218.png)

![N-(2,3-dichlorophenyl)-2-[(4-ethylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11616232.png)

![Ethyl 4-{[4-(morpholin-4-yl)phenyl]amino}benzo[h]quinoline-3-carboxylate](/img/structure/B11616240.png)

![Ethyl 2-({[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[B]thiophene-3-carboxylate](/img/structure/B11616243.png)

![4-hydroxy-6-[5-(2-nitrophenyl)furan-2-yl]-5-(phenylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one](/img/structure/B11616244.png)

![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11616261.png)

![7-cyclopentyl-N-ethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11616274.png)

![2-[(2-hydroxyethyl)amino]-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11616276.png)

![3-((5Z)-5-{[2-(4-Benzyl-1-piperidinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid](/img/structure/B11616288.png)

![3-[(2E)-1-methyl-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B11616291.png)

![6-imino-7-(3-methoxypropyl)-N-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11616299.png)